

Boc-Sar-OH: A Comprehensive Technical Guide for Peptidomimetic Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Sar-OH*

Cat. No.: *B558079*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of N-tert-butoxycarbonyl-sarcosine (**Boc-Sar-OH**) as a pivotal building block in the design and synthesis of peptidomimetics. Sarcosine, or N-methylglycine, when incorporated into peptide sequences, imparts unique structural and functional properties, most notably enhanced metabolic stability against enzymatic degradation. This guide provides a compilation of its chemical and physical properties, detailed experimental protocols for its synthesis and incorporation into peptide chains, and an exploration of its application in targeting specific signaling pathways.

Physicochemical and Spectroscopic Data

Boc-Sar-OH is a white crystalline solid at room temperature. Its key properties are summarized below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | References |
|---------------------|---|---|
| Chemical Names | N-(tert-butoxycarbonyl)-N-methylglycine, Boc-N-methylglycine, Boc-sarcosine | [1] [2] [3] |
| CAS Number | 13734-36-6 | [2] [4] [5] |
| Molecular Formula | C ₈ H ₁₅ NO ₄ | [1] [4] [5] |
| Molecular Weight | 189.21 g/mol | [1] [4] [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 88-90 °C | [4] |
| Purity | ≥98% (TLC), >98.0%(T) (HPLC) | |
| Solubility | Soluble in water, ethanol, acetone, DMF | [1] |
| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data:

While specific spectra are not readily available in all databases, the expected NMR chemical shifts for **Boc-Sar-OH** are based on its chemical structure and data from analogous compounds.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------|------------------------------------|--------------|---------------------------------|
| ^1H NMR | ~1.4 | s | 9H, $(\text{CH}_3)_3\text{C}$ - |
| | ~2.9 | s | 3H, N- CH_3 |
| | ~4.0 | s | 2H, $-\text{CH}_2-$ |
| | ~10-12 | br s | 1H, $-\text{COOH}$ |
| ^{13}C NMR | ~28 | q | $(\text{CH}_3)_3\text{C}$ - |
| | ~36 | q | N- CH_3 |
| | ~52 | t | $-\text{CH}_2-$ |
| | ~80 | s | $(\text{CH}_3)_3\text{C}$ - |
| | ~156 | s | Boc C=O |
| | ~172 | s | Carboxyl C=O |

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Boc-Sar-OH** and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Boc-Sar-OH

This protocol describes the synthesis of **Boc-Sar-OH** from sarcosine (N-methylglycine) using di-tert-butyl dicarbonate (Boc_2O) as the protecting agent.

Materials:

- Sarcosine (N-methylglycine)
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium hydroxide (NaOH)
- Dioxane

- Water
- Hydrochloric acid (HCl), 1N
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane

Procedure:

- Dissolve sarcosine (1.0 eq) in a mixture of dioxane and water.
- To this solution, add a solution of sodium hydroxide (2.0 eq) while maintaining the temperature at 0°C with an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
- After the reaction is complete, remove the dioxane under reduced pressure.
- Wash the remaining aqueous layer with a non-polar solvent like hexane to remove unreacted Boc_2O .
- Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with 1N HCl.
- Extract the product into ethyl acetate (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a colorless oil.^[6]
- For crystallization, dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexane) until turbidity is observed. Allow the solution to stand at a low temperature (e.g., -15°C) to induce crystallization.^[6]

- Filter the resulting white solid, wash with cold hexane, and dry under vacuum.

Expected Yield: Quantitative yields have been reported for this reaction.[\[6\]](#)

Incorporation of **Boc-Sar-OH** into a Peptide Chain via SPPS

This protocol outlines a single coupling cycle for the incorporation of **Boc-Sar-OH** onto a resin-bound peptide using the Boc/Bzl strategy. Due to the N-methylated nature of sarcosine, which can present steric hindrance, the use of a high-efficiency coupling reagent like HATU is recommended.

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-Sar-OH**
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Kaiser test kit (or other method for monitoring primary amines)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 25-50% TFA in DCM.

- Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).
- Wash the resin thoroughly with DCM to remove residual TFA.
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt to the free amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.
 - Wash the resin thoroughly with DCM or DMF to remove excess base.
- Coupling of **Boc-Sar-OH**:
 - Pre-activation: In a separate vessel, dissolve **Boc-Sar-OH** (3-4 equivalents relative to the resin substitution) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
 - Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
 - Agitate the mixture at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time of 1-4 hours may be necessary.
- Monitoring the Reaction:
 - Perform a qualitative test to monitor the disappearance of the free primary amine. Note that the standard Kaiser test is not effective for secondary amines like sarcosine. Alternative tests such as the chloranil or bromophenol blue test should be used.
 - A negative result indicates the completion of the coupling reaction. If the coupling is incomplete, a second coupling step may be required.
- Washing:
 - Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

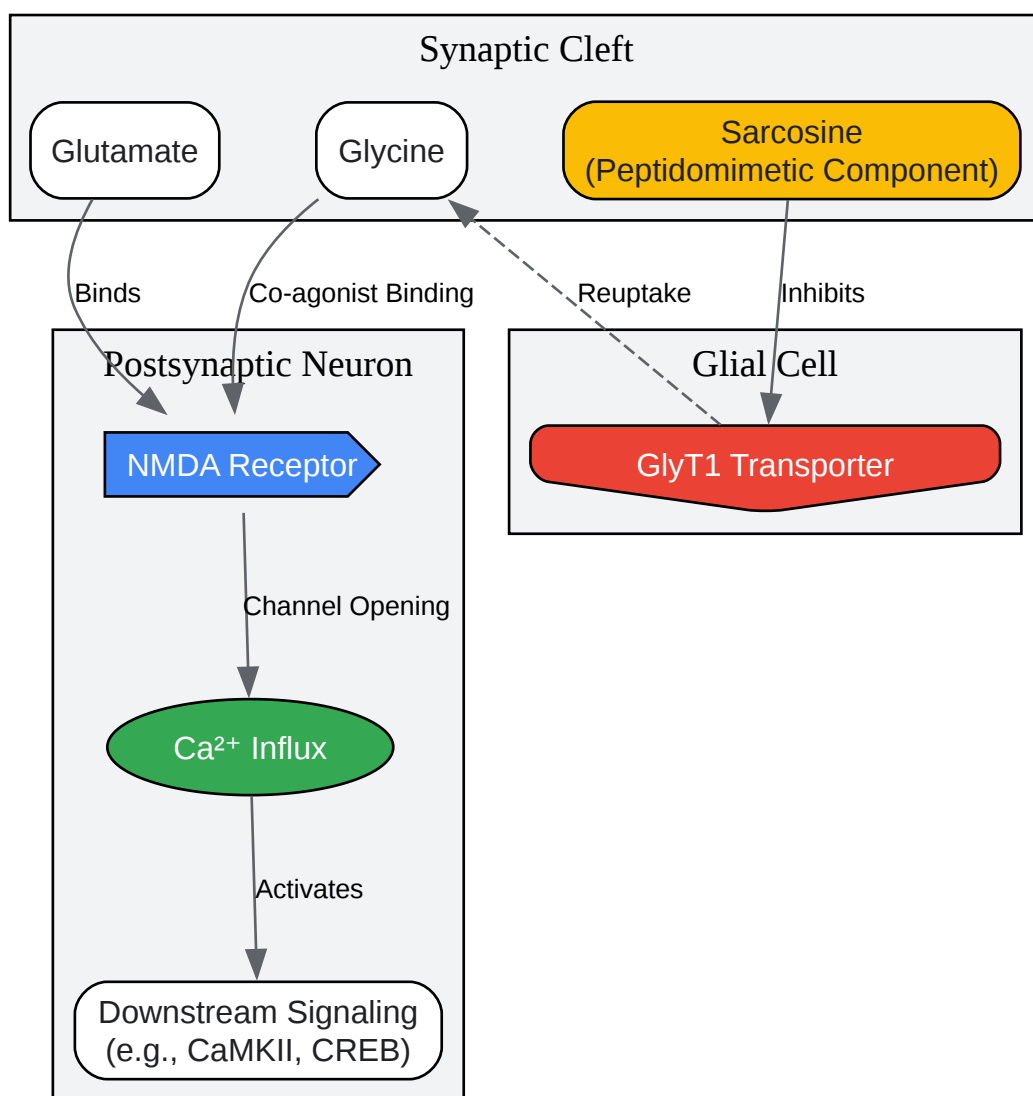
Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving **Boc-Sar-OH**.



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SPPS Cycle for **Boc-Sar-OH** Incorporation



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- To cite this document: BenchChem. [Boc-Sar-OH: A Comprehensive Technical Guide for Peptidomimetic Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558079#boc-sar-oh-as-a-building-block-for-peptidomimetics]

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